molecular formula C18H26O6 B14180141 Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate CAS No. 849758-66-3

Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate

Cat. No.: B14180141
CAS No.: 849758-66-3
M. Wt: 338.4 g/mol
InChI Key: KWCIEJXMYLWALF-UHFFFAOYSA-N
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Description

Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate is an organic compound with the molecular formula C18H26O6 It is characterized by the presence of a phenyl ring substituted with hydroxyl groups and an octanoyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors. The product is then subjected to rigorous purification processes to meet the required quality standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate involves its interaction with specific molecular targets. The hydroxyl groups on the phenyl ring can form hydrogen bonds with biological molecules, influencing their activity. The octanoyl chain can interact with lipid membranes, affecting their fluidity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate is unique due to its specific substitution pattern on the phenyl ring and the presence of a hydroxylated octanoyl chain. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

849758-66-3

Molecular Formula

C18H26O6

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 2-[3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate

InChI

InChI=1S/C18H26O6/c1-3-24-17(23)10-13-9-14(20)11-16(22)18(13)15(21)8-6-4-5-7-12(2)19/h9,11-12,19-20,22H,3-8,10H2,1-2H3

InChI Key

KWCIEJXMYLWALF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)CCCCCC(C)O

Origin of Product

United States

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